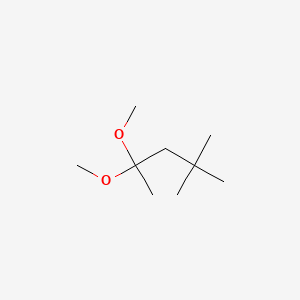
5-(1H-indol-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-indol-2-yl)piperazin-2-one, also known as 5-Indolyl-piperazine-2-one, is a heterocyclic compound, which can be found in a variety of natural products and synthetic compounds. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 5-Indolyl-piperazine-2-one has a wide range of biological activities and has been used in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one is not fully understood. However, it is believed to interact with various proteins, enzymes, and receptors in the body, which may lead to its various biological activities. For example, it has been shown to interact with the glucocorticoid receptor and inhibit its activity, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have anti-fungal activity. In addition, it has been shown to have anti-bacterial activity and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. In addition, it has a wide range of biological activities, which makes it an attractive intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. However, it also has several limitations. It is not very stable and is easily degraded by light and air. In addition, it is not very soluble in water, which can limit its use in some applications.
Zukünftige Richtungen
There are many potential future directions for the study of 5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one. Further research could be done to explore its potential therapeutic applications. In addition, its ability to interact with various proteins, enzymes, and receptors could be further studied in order to better understand its mechanism of action. Finally, its stability and solubility could be further improved in order to make it more suitable for use in various applications.
Synthesemethoden
5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one can be synthesized from 5-bromo-indole by a two-step reaction. The first step involves the reaction of 5-bromo-indole with sodium hydride to form an intermediate, 5-hydroxy-indole. The second step involves the reaction of 5-hydroxy-indole with piperazine to form 5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one.
Wissenschaftliche Forschungsanwendungen
5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one has been studied extensively in recent years due to its potential applications in medicine, agriculture, and other fields. It has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, it has been studied for its potential anti-tumor, anti-inflammatory, and antifungal activities.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1H-indol-2-yl)piperazin-2-one involves the reaction of 1H-indole-2-carboxylic acid with piperazine in the presence of a dehydrating agent to form the desired product.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Piperazine", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "1. Dissolve 1H-indole-2-carboxylic acid and piperazine in a suitable solvent (e.g. dichloromethane, ethanol).", "2. Add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to the reaction mixture.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool and then filter off any solids.", "5. Concentrate the filtrate under reduced pressure to obtain the crude product.", "6. Purify the crude product by recrystallization or column chromatography to obtain 5-(1H-indol-2-yl)piperazin-2-one as a white solid." ] } | |
CAS-Nummer |
2359884-65-2 |
Produktname |
5-(1H-indol-2-yl)piperazin-2-one |
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





